

"Pentanimidoylamino-acetic acid" for in vitro creatine synthesis assays

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Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

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Application Notes and Protocols for In Vitro Creatine Synthesis Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its synthesis is a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[2][3] In vitro assays that measure the activity of these enzymes are crucial for understanding creatine metabolism, diagnosing genetic deficiencies, and for the development of therapeutic interventions.[4][5][6] This document provides detailed application notes and protocols for performing in vitro creatine synthesis assays.

While the term "**Pentanimidoylamino-acetic acid**" was specified, it is not a recognized substrate or standard compound in the scientific literature for creatine synthesis assays. The following protocols are based on the established and validated substrates: L-arginine and glycine for AGAT, and guanidinoacetate (GAA) and S-adenosylmethionine (SAM) for GAMT.

Creatine Biosynthesis Pathway

The endogenous synthesis of creatine involves two key enzymatic reactions primarily occurring in the kidneys and liver.[2][7][8]

- Step 1: Formation of Guanidinoacetate (GAA)
 - Enzyme: L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1)[9]
 - Reaction: AGAT catalyzes the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and L-ornithine.[2][9] This is considered the rate-limiting step in creatine biosynthesis.[10]
 - Location: Primarily in the mitochondria of kidney cells.[10][11]
- Step 2: Formation of Creatine
 - Enzyme: Guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2)[12]
 - Reaction: GAMT methylates GAA to form creatine, using S-adenosylmethionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH).[3][12]
 - Location: Predominantly in the cytoplasm of liver cells.[2][8]

The synthesized creatine is then transported via the bloodstream to various tissues.[7][13]

Below is a diagram illustrating the creatine biosynthesis pathway.

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in creatine synthesis.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) of AGAT

Substrate	Tissue/Cell Type	Km (mM)	Vmax (pmol/min/mg protein)	Reference
Glycine-δ3	Mouse Kidney	2.06	6.48 ± 0.26	[4]
Arginine-δ2	Mouse Kidney	2.67	2.17 ± 0.49	[4]

Table 2: AGAT Activity in Various Tissues and Cells

Tissue/Cell Line	Species	Activity (pmol/min/mg tissue/protein)	Reference
Kidney	Mouse	4.6	[4]
Brain	Mouse	1.8	[4]
Liver	Mouse	0.4	[4]
RH30 cells	Human	High	[4]
HepaRG cells	Human	Moderate	[4]
HAP1 cells	Human	Moderate	[4]
HeLa cells	Human	Low	[4]
Lymphoblasts	Human	Detectable	[4]
Leukocytes	Human	Detectable	[4]
HEK293 cells	Human	Not Detectable	[4]
Fibroblasts	Human	Not Detectable	[4]

Table 3: GAMT Activity in Various Tissues

Tissue	Species	Activity (nmol/mg protein/h)	Reference
Hepatocytes	Rat	2.6	[14]
Cardiac Ventricle	Rat	-	[14]
Thigh Muscle	Rat	0.82	[14]

Experimental Protocols

Protocol 1: In Vitro AGAT Activity Assay using Stable Isotope-Labeled Substrates

This protocol is adapted from a stable isotope-labeled substrate method, which offers high sensitivity and specificity.[\[4\]](#)

Objective: To quantify AGAT activity in tissue homogenates or cell lysates by measuring the formation of isotope-labeled guanidinoacetate (GAA- $\delta 5$) from labeled arginine (ARG- $\delta 2$) and glycine (GLY- $\delta 3$).[\[4\]](#)

Materials:

- Tissue homogenates or cell lysates
- L-arginine- $15N_2$ (ARG- $\delta 2$)
- Glycine- $13C_2,15N$ (GLY- $\delta 3$)
- 1,2- $13C_2,15N_3$ guanidinoacetate (GAA- $\delta 5$) standard
- Bradford assay reagent for protein quantification
- Nor-NOHA (arginase inhibitor, for liver samples)[\[4\]](#)
- Reaction buffer (e.g., Tris-HCl, pH 7.4)
- LC-MS/MS system

Experimental Workflow Diagram:

Caption: Workflow for the in vitro AGAT activity assay.

Procedure:

- Sample Preparation:
 - Homogenize fresh or frozen tissue samples in a suitable lysis buffer on ice.

- For cultured cells, lyse the cell pellet by sonication or freeze-thaw cycles in lysis buffer.
- Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the supernatant using a Bradford assay.
- Enzyme Reaction:
 - Prepare a reaction mixture containing the reaction buffer, ARG- δ 2, and GLY- δ 3. For liver samples, include the arginase inhibitor Nor-NOHA.^[4]
 - Pre-warm the reaction mixture to 37°C.
 - Initiate the reaction by adding a known amount of the sample supernatant (e.g., 50-100 μ g of protein).
 - Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the assay.
 - Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid or trichloroacetic acid), which will precipitate the protein.
 - Centrifuge to remove the precipitated protein.
- Quantification by LC-MS/MS:
 - Analyze the supernatant for the concentration of the product, GAA- δ 5, using a validated LC-MS/MS method.
 - Prepare a standard curve using known concentrations of GAA- δ 5 to quantify the amount of product formed in the enzymatic reaction.
- Calculation of Enzyme Activity:
 - Calculate the rate of GAA- δ 5 formation and express the AGAT activity as pmol of product formed per minute per mg of protein.

Protocol 2: In Vitro GAMT Activity Assay

Objective: To measure the activity of GAMT by quantifying the conversion of guanidinoacetate (GAA) to creatine.

Materials:

- Tissue homogenates or cell lysates
- Guanidinoacetate (GAA)
- S-adenosylmethionine (SAM)
- Creatine standard
- Reaction buffer (e.g., phosphate buffer, pH 7.5)
- HPLC system with UV or fluorescence detection, or LC-MS/MS system

Procedure:

- Sample Preparation:
 - Prepare tissue homogenates or cell lysates as described in Protocol 1.
 - Determine the protein concentration.
- Enzyme Reaction:
 - Prepare a reaction mixture containing the reaction buffer, GAA, and SAM.
 - Pre-warm the mixture to 37°C.
 - Start the reaction by adding the sample supernatant.
 - Incubate at 37°C for a specific duration.
 - Terminate the reaction by adding an acid solution.
 - Centrifuge to pellet the precipitated protein.

- Quantification:
 - Analyze the supernatant for the amount of creatine produced using HPLC or LC-MS/MS.
 - A standard curve with known concentrations of creatine should be used for accurate quantification.
- Calculation of Enzyme Activity:
 - Calculate the rate of creatine formation and express the GAMT activity, for instance, in nmol of creatine formed per hour per mg of protein.

Applications in Research and Drug Development

- **Diagnosis of Creatine Deficiency Syndromes:** These assays are fundamental for diagnosing inherited disorders of creatine synthesis, such as AGAT and GAMT deficiencies, which lead to severe neurological symptoms.[3][5]
- **Basic Research:** They enable the investigation of the regulation of creatine biosynthesis and its role in various physiological and pathological states.[2][10]
- **Drug Discovery and Development:** These in vitro systems can be used to screen for and characterize compounds that modulate the activity of AGAT or GAMT, which may have therapeutic potential. For example, inhibiting AGAT is a potential strategy for treating GAMT deficiency by reducing the accumulation of the neurotoxic GAA.[4] Furthermore, these assays are crucial for evaluating the efficacy of gene therapy approaches aimed at restoring creatine synthesis.[15]

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